

Off-Target Kinase Inhibition Profile of Tamnorzatinib: A Comparative Guide

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Compound of Interest

Compound Name: *Tamnorzatinib*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target kinase inhibition profile of **Tamnorzatinib** (ONO-7475) against other kinase inhibitors. The information is intended to assist researchers in understanding the selectivity of **Tamnorzatinib** and its potential applications and off-target effects in drug development.

Introduction to Tamnorzatinib

Tamnorzatinib is an orally available and selective inhibitor of the AXL and MER receptor tyrosine kinases, which are members of the TAM (Tyro3, Axl, Mer) family.^[1] These kinases are often overexpressed in various tumor cell types and play crucial roles in tumor cell proliferation, survival, invasion, and metastasis.^[1] **Tamnorzatinib** binds to and prevents the activity of both AXL and MER, thereby blocking their downstream signaling pathways.^[1]

Comparative Kinase Inhibition Profile

To provide a clear comparison of **Tamnorzatinib**'s selectivity, this section presents its kinase inhibition profile alongside two other kinase inhibitors: Gilteritinib and Pexidartinib. Gilteritinib is a second-generation FLT3 inhibitor that also exhibits activity against AXL, making it a relevant comparator. Pexidartinib is a selective CSF1R inhibitor, providing a reference for a different class of kinase inhibitors.

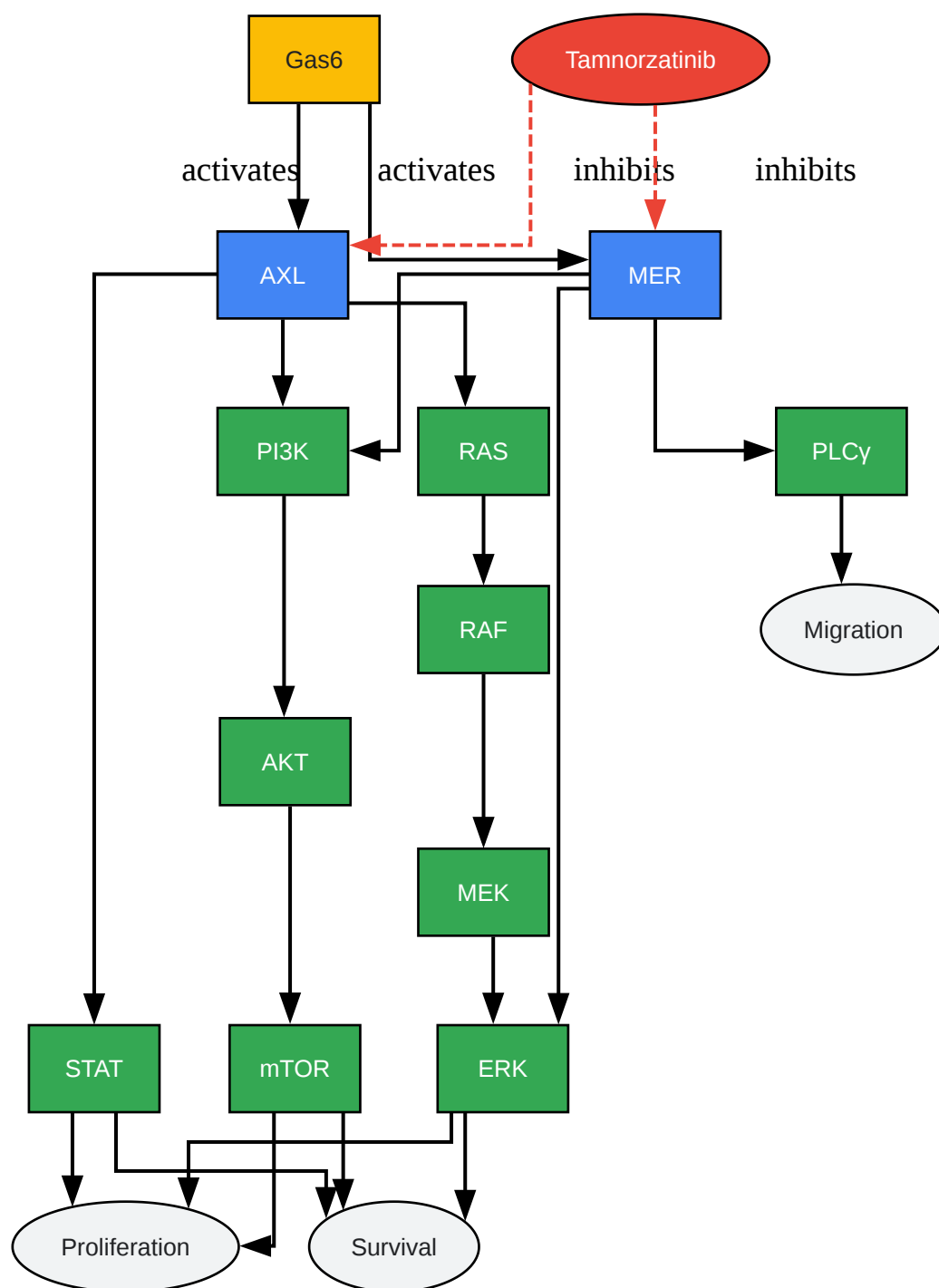
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of these inhibitors against a panel of selected kinases. Lower IC₅₀ values indicate higher potency.

Kinase Target	Tamnorzatinib (ONO-7475) IC ₅₀ (nM)	Gilteritinib IC ₅₀ (nM)	Pexidartinib IC ₅₀ (nM)
AXL	0.7[2]	0.73[3]	-
MER	1.0[2]	>50% inhibition at 5 nM[3]	-
FLT3	147[3]	0.29[3]	160[4]
TYRO3	8.7[3]	-	-
TRKA	35.7[3]	>50% inhibition at 5 nM[3]	-
TRKB	15.8[3]	-	-
PDGFR α	28.9[3]	-	-
c-KIT	-	230[3]	10-27[4][5]
CSF1R	-	-	20[5]
ALK	-	>50% inhibition at 1 nM[3]	-
LTK	-	>50% inhibition at 1 nM[3]	-
ROS1	-	>50% inhibition at 5 nM[3]	-
RET	-	>50% inhibition at 5 nM[3]	-

Data presented is compiled from various sources. Direct comparative screening under identical assay conditions may yield different results. "-" indicates data not readily available.

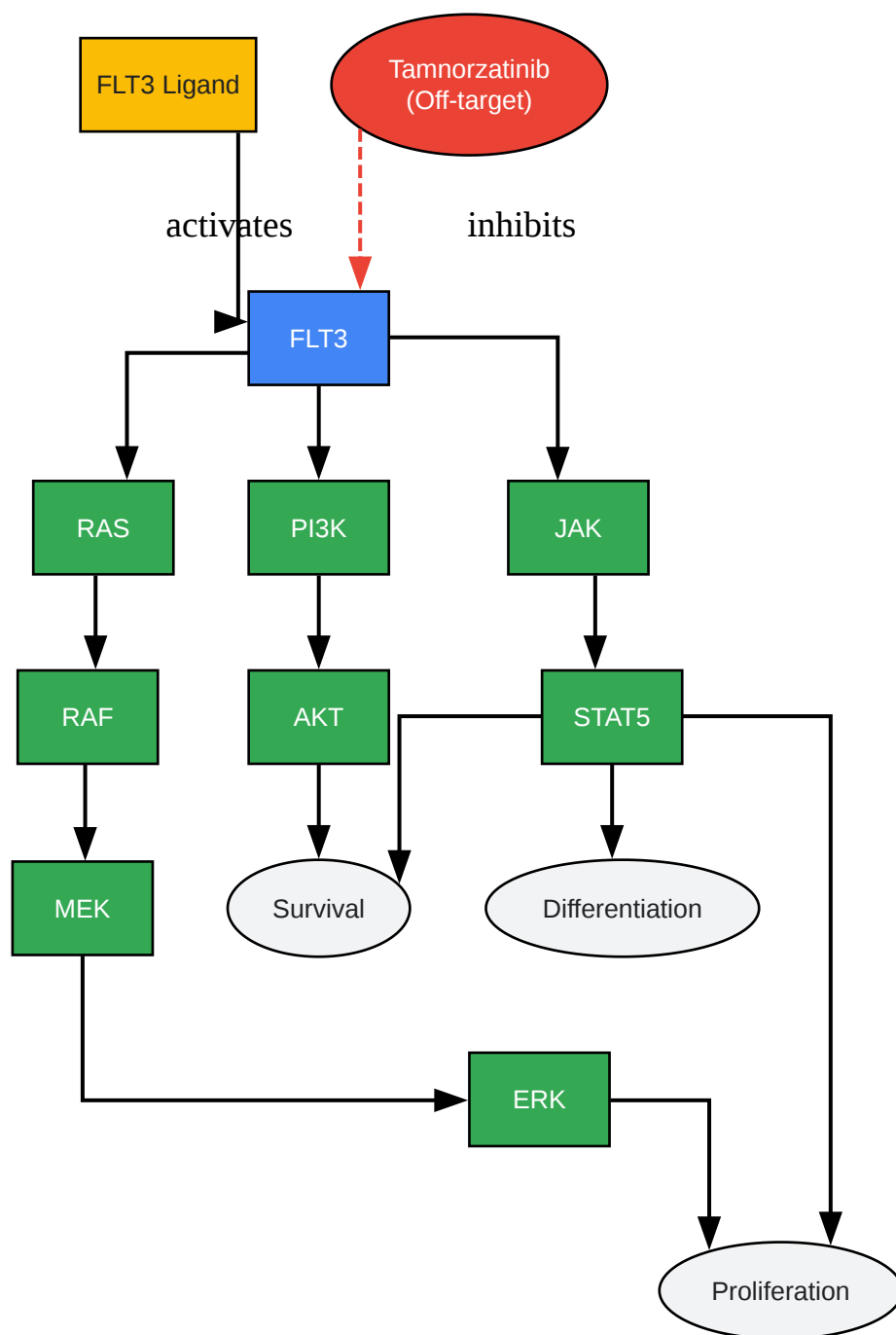
Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways affected by the on-target and a key off-target activity of **Tamnorzatinib**.



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Caption: AXL and MER Signaling Pathway Inhibition by **Tamnorzatinib**.



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Caption: Off-target Inhibition of FLT3 Signaling by **Tamnorzatinib**.

Experimental Protocols

The following is a representative protocol for a biochemical kinase inhibition assay used to determine the IC₅₀ values of kinase inhibitors. Specific parameters may vary depending on the kinase and the assay platform.

Objective: To determine the in vitro potency of a test compound (e.g., **Tamnorzatinib**) against a specific kinase by measuring the inhibition of kinase activity.

Materials:

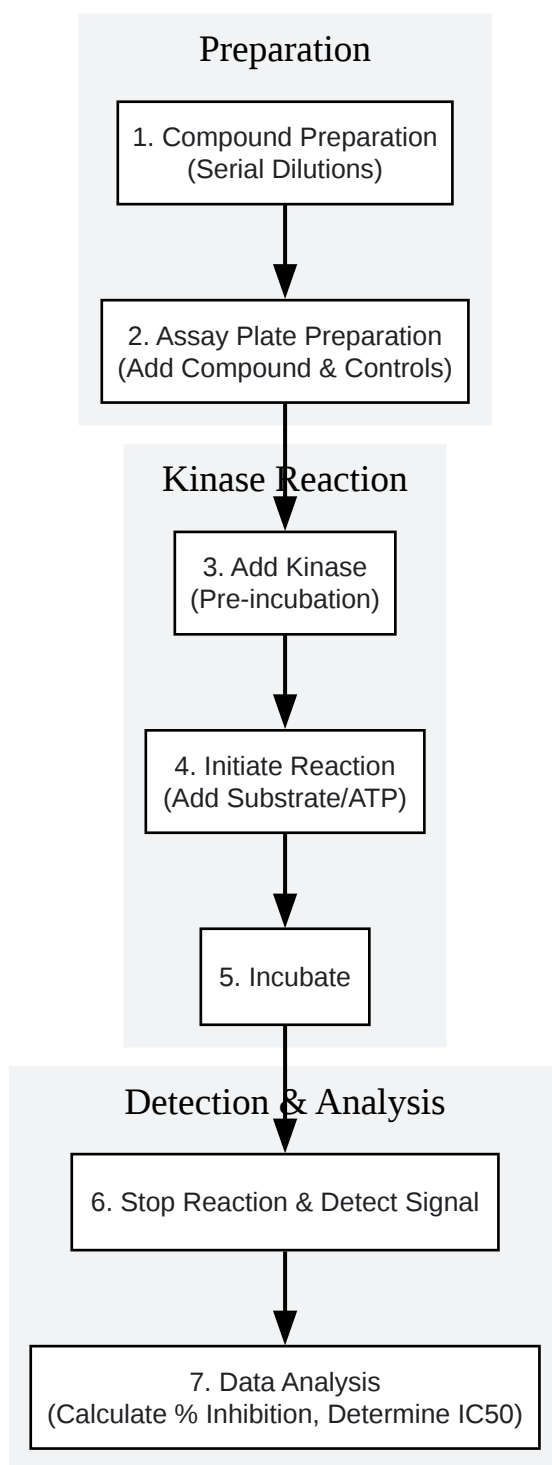
- Purified recombinant active kinase
- Specific peptide or protein substrate for the kinase
- Test compound (serially diluted in DMSO)
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP solution (at or near the K_m for the specific kinase)
- [γ -³³P]ATP (for radiometric assays) or detection reagents for non-radiometric assays (e.g., ADP-Glo™ Kinase Assay kit)
- 384-well assay plates
- Plate reader (scintillation counter for radiometric assays or luminometer/fluorometer for non-radiometric assays)

Procedure:

- Compound Preparation:
 - Prepare a stock solution of the test compound in 100% DMSO.
 - Perform serial dilutions of the compound stock to generate a range of concentrations for testing (e.g., 10-point, 3-fold serial dilution).
- Assay Plate Preparation:

- Add a small volume (e.g., 2.5 μ L) of each compound dilution to the appropriate wells of a 384-well plate.
- Include control wells:
 - 100% activity control (no inhibitor): Wells containing only DMSO.
 - 0% activity control (background): Wells containing all assay components except the kinase.
- Kinase Reaction:
 - Prepare a master mix of the kinase in the kinase assay buffer.
 - Add the kinase solution (e.g., 5 μ L) to each well containing the compound and controls.
 - Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.
 - Prepare a master mix of the substrate and ATP (including [γ - 33 P]ATP for radiometric assays) in the assay buffer.
 - Initiate the kinase reaction by adding the substrate/ATP mix (e.g., 2.5 μ L) to all wells.
 - Incubate the plate for the optimized reaction time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
- Detection:
 - For Radiometric Assays:
 - Stop the reaction by adding an acid solution (e.g., phosphoric acid).
 - Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate.
 - Wash the filter to remove unincorporated [γ - 33 P]ATP.
 - Measure the radioactivity on the filter using a scintillation counter.

- For Non-Radiometric Assays (e.g., ADP-Glo™):
 - Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
 - Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the high (100% activity) and low (0% activity) controls.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: General Experimental Workflow for a Biochemical Kinase Inhibition Assay.

Conclusion

Tamnorzatinib is a potent inhibitor of AXL and MER kinases. While it demonstrates selectivity, it also exhibits off-target activity against other kinases, including FLT3. This off-target profile is a critical consideration in its therapeutic development and application. Compared to a highly selective FLT3 inhibitor like Gilteritinib, **Tamnorzatinib** is less potent against FLT3. However, its potent dual inhibition of AXL and MER distinguishes it from other kinase inhibitors.

Understanding the full kinome-wide selectivity through comprehensive panel screening is essential for predicting potential therapeutic benefits and adverse effects. The provided data and protocols serve as a guide for researchers to further investigate and compare the off-target kinase inhibition profile of **Tamnorzatinib**.

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